2-(2-Propylvaleryl)oxazole

説明

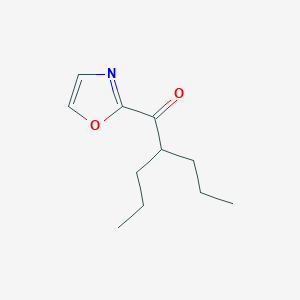

2-(2-Propylvaleryl)oxazole is a heterocyclic compound with the molecular formula C11H17NO2. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of oxazole derivatives, including 2-(2-Propylvaleryl)oxazole, can be achieved through several methods. One common approach involves the condensation of α-haloketones with amides or amidines. Another method includes the cyclization of α-aminoketones with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of oxazole derivatives often employs catalytic systems to enhance efficiency and yield. Magnetic nanocatalysts have been explored for their eco-friendly and efficient catalytic properties in the synthesis of oxazole derivatives .

化学反応の分析

Types of Reactions

2-(2-Propylvaleryl)oxazole can undergo various chemical reactions, including:

Electrophilic Substitution: The oxazole ring can participate in electrophilic substitution reactions, particularly at the C4 and C5 positions.

Nucleophilic Addition: The compound can undergo nucleophilic addition reactions, especially at the carbonyl group.

Oxidation and Reduction: Oxidation and reduction reactions can modify the functional groups attached to the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Electrophilic Substitution: Halogens, nitrating agents, and sulfonating agents.

Nucleophilic Addition: Grignard reagents, organolithium compounds, and hydrides.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated oxazole derivatives, while nucleophilic addition can produce alcohols or amines .

科学的研究の応用

Overview

2-(2-Propylvaleryl)oxazole is a compound with significant potential in various scientific and biomedical applications. Its unique chemical structure allows it to participate in diverse chemical reactions and interactions, making it valuable in fields such as drug development, materials science, and biochemistry.

Biomedical Applications

1. Drug Delivery Systems

this compound can be utilized in the formulation of drug delivery systems. Its properties allow for the creation of micelles and polymer-drug conjugates that enhance the solubility and bioavailability of therapeutic agents. Research indicates that compounds with similar structures have been effective in targeting specific tissues and improving drug release profiles in vivo .

2. Polymer Therapeutics

The compound can be integrated into polymeric systems, such as poly(2-oxazoline)s, which are being explored for their biocompatibility and low toxicity. These polymers can form nanoparticles that encapsulate drugs, allowing for controlled release and targeted delivery, particularly in cancer therapies .

3. Anticancer Agents

Research has shown that derivatives of oxazole compounds exhibit anticancer properties. The ability to modify the structure of this compound may lead to the development of new anticancer drugs that target specific pathways involved in tumor growth and metastasis .

Material Science Applications

1. Coatings and Adhesives

The chemical stability and reactivity of this compound make it suitable for use in coatings and adhesives. Its incorporation into polymer matrices can enhance adhesion properties and provide resistance to environmental factors such as moisture and UV light .

2. Stimuli-Responsive Materials

Research into stimuli-responsive materials has identified oxazole derivatives as candidates for developing smart materials that react to environmental changes (e.g., pH, temperature). This application is particularly promising for creating responsive drug delivery systems that release their payload under specific physiological conditions .

Case Studies

作用機序

The mechanism of action of 2-(2-Propylvaleryl)oxazole involves its interaction with various molecular targets and pathways. The oxazole ring can bind to receptors and enzymes through non-covalent interactions, influencing biological processes. This compound’s ability to interact with a wide range of targets makes it a valuable scaffold in medicinal chemistry .

類似化合物との比較

Similar Compounds

Oxazole: The parent compound with a simple oxazole ring.

Benzoxazole: Contains a fused benzene ring, offering different chemical properties.

Isoxazole: Similar structure but with the nitrogen and oxygen atoms in different positions.

Thiazole: Contains a sulfur atom instead of oxygen, leading to different reactivity

Uniqueness

2-(2-Propylvaleryl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propylvaleryl group can influence its solubility, reactivity, and interaction with biological targets, making it a compound of interest for further research and development .

生物活性

2-(2-Propylvaleryl)oxazole is a heterocyclic compound characterized by an oxazole ring structure, which includes both nitrogen and oxygen atoms. Its chemical formula is C₁₁H₁₇NO₂, with a molecular weight of 195.26 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. The unique propylvaleryl substituent at the 2-position of the oxazole ring enhances its biological properties and applications.

The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes through non-covalent interactions. This interaction can influence numerous biological processes, making it a valuable scaffold for drug development. The compound shows promise in several therapeutic areas, including:

- Antimicrobial activity : Investigations have indicated that this compound exhibits antibacterial and antifungal properties.

- Anticancer effects : Its structural characteristics suggest potential efficacy against cancer cell lines.

- Anti-inflammatory properties : The compound may play a role in modulating inflammatory responses.

Research Findings

Recent studies have explored the binding affinity of this compound with specific proteins, revealing insights into its mechanism of action. For example, it has been identified as a potential inhibitor of prolyl oligopeptidase (PREP), which is implicated in neurodegenerative diseases such as Parkinson's disease. In vitro studies demonstrated that this compound could modulate protein-protein interactions (PPIs) and reduce reactive oxygen species (ROS) production, suggesting neuroprotective effects .

Case Studies

- Neurodegenerative Disease Models : In animal models of Parkinson's disease, compounds similar to this compound have shown promise in restoring motor functions by enhancing protein phosphatase 2A activity, which is critical for neuronal health .

- Antimicrobial Activity : A series of oxazole derivatives were synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antimicrobial activity, supporting the potential use of oxazole compounds in treating infections .

Comparative Biological Activity of Oxazole Derivatives

| Compound | Antimicrobial Activity (MIC µg/ml) | Unique Properties |

|---|---|---|

| This compound | TBD | Potential anti-inflammatory activity |

| Isoxazole | TBD | Different reactivity patterns |

| Thiazole | TBD | Exhibits different biological activities |

Table 1: Minimum Inhibitory Concentration (MIC) Against Fungal Strains

| Compound | Candida albicans | Aspergillus niger |

|---|---|---|

| 11 | 1.6 | 3.2 |

| 12 | 0.8 | 0.8 |

| Fluconazole | 10 | - |

Table 2: Antibacterial Activity Against Gram-positive and Gram-negative Bacteria

| Compound | S. aureus (mm) | E. coli (mm) |

|---|---|---|

| Amoxicillin | 30 | 27 |

| 15 | 20 | 17 |

| 16 | 18 | 15 |

特性

IUPAC Name |

1-(1,3-oxazol-2-yl)-2-propylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-5-9(6-4-2)10(13)11-12-7-8-14-11/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOKYMZQUXDWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642063 | |

| Record name | 1-(1,3-Oxazol-2-yl)-2-propylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-38-1 | |

| Record name | 1-(2-Oxazolyl)-2-propyl-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)-2-propylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。